An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea: Properties, Synthesis, and Applications
An In-Depth Technical Guide to O-Methyl-N,N'-diisopropylisourea: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyl-N,N'-diisopropylisourea is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a potent methylating agent. Its unique structure, featuring a reactive O-methyl group and sterically hindering isopropyl substituents, allows for selective and high-yield methylation of a variety of nucleophiles under mild conditions. This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of O-Methyl-N,N'-diisopropylisourea, offering valuable insights for researchers in synthetic chemistry and drug development.
Core Chemical and Physical Properties
O-Methyl-N,N'-diisopropylisourea, with the CAS number 54648-79-2, is a colorless to pale-yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | methyl N,N'-di(propan-2-yl)carbamimidate | [2] |
| Synonyms | N,N'-Diisopropyl-O-methylisourea | |
| CAS Number | 54648-79-2 | |
| Molecular Formula | C8H18N2O | [2][3] |
| Molecular Weight | 158.24 g/mol | |
| Boiling Point | 50-52 °C at 0.1 mmHg | |
| Density | 0.871 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.436 | |
| Flash Point | 35 °C (95 °F) - closed cup |
O-Methyl-N,N'-diisopropylisourea is miscible with most common organic solvents, including dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide.[4] It should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent decomposition.
Synthesis of O-Methyl-N,N'-diisopropylisourea
The synthesis of O-Methyl-N,N'-diisopropylisourea is typically achieved through the reaction of N,N'-diisopropylcarbodiimide (DIC) with methanol. This reaction proceeds readily and provides the desired product in good yield.
Synthesis of O-Methyl-N,N'-diisopropylisourea from DIC and Methanol.
Experimental Protocol: Synthesis of O-Methyl-N,N'-diisopropylisourea
-
To a stirred solution of N,N'-diisopropylcarbodiimide (DIC) (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add anhydrous methanol (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford O-Methyl-N,N'-diisopropylisourea as a colorless oil.
Mechanism of Methylation
O-Methyl-N,N'-diisopropylisourea functions as a methylating agent through a nucleophilic substitution reaction, typically following an SN2 pathway. The nucleophile attacks the electrophilic methyl group, leading to the transfer of the methyl group and the formation of the highly stable and poorly nucleophilic N,N'-diisopropylurea as a byproduct.
General Mechanism of Methylation by O-Methyl-N,N'-diisopropylisourea.
The bulky isopropyl groups on the nitrogen atoms play a crucial role in the reactivity of this reagent. They sterically hinder the nitrogen atoms, preventing them from competing with the intended nucleophile for the methyl group. This steric hindrance enhances the selectivity of the methylation reaction, favoring O-methylation over N-methylation in substrates with multiple nucleophilic sites.
Applications in Organic Synthesis
O-Methyl-N,N'-diisopropylisourea is a valuable reagent for the methylation of a wide range of functional groups, including carboxylic acids, phenols, and alcohols. Its mild reaction conditions and high yields make it an attractive alternative to more hazardous or less selective methylating agents like diazomethane or dimethyl sulfate.
Methylation of Carboxylic Acids
The esterification of carboxylic acids is a fundamental transformation in organic synthesis. O-Methyl-N,N'-diisopropylisourea provides an efficient method for the preparation of methyl esters under neutral conditions, which is particularly advantageous for substrates sensitive to acidic or basic conditions.[5]
Experimental Protocol: Methylation of a Carboxylic Acid
-
Dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Add O-Methyl-N,N'-diisopropylisourea (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, the reaction mixture can be washed with dilute acid to remove the N,N'-diisopropylurea byproduct.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the methyl ester.
Methylation of Phenols
The O-methylation of phenols to produce methyl ethers is another important application of O-Methyl-N,N'-diisopropylisourea.[6][7] The reaction typically proceeds in high yield and with excellent selectivity for the phenolic hydroxyl group, even in the presence of other nucleophilic functionalities.
Experimental Protocol: Methylation of a Phenol
-
To a solution of the phenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents).
-
Add O-Methyl-N,N'-diisopropylisourea (1.2 equivalents) to the suspension.
-
Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired methyl ether.
Spectroscopic Characterization
The structure of O-Methyl-N,N'-diisopropylisourea can be confirmed by standard spectroscopic techniques such as NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][9]
-
1H NMR: The proton NMR spectrum is characterized by a singlet for the O-methyl protons, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups.
-
13C NMR: The carbon NMR spectrum shows distinct signals for the O-methyl carbon, the imino carbon, the methine carbons, and the methyl carbons of the isopropyl groups.
| 1H NMR (CDCl3) | Chemical Shift (ppm) | Multiplicity | Integration |
| CH3 (isopropyl) | ~1.15 | d | 12H |
| CH (isopropyl) | ~3.65 | sept | 2H |
| OCH3 | ~3.50 | s | 3H |
| NH | ~4.5-5.5 | br s | 1H |
| 13C NMR (CDCl3) | Chemical Shift (ppm) |
| CH3 (isopropyl) | ~24 |
| CH (isopropyl) | ~45 |
| OCH3 | ~52 |
| C=N | ~155 |
Infrared (IR) Spectroscopy[3][9]
The IR spectrum of O-Methyl-N,N'-diisopropylisourea displays characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Vibrational Mode | Wavenumber (cm-1) |
| N-H | Stretching | ~3300-3400 |
| C-H (sp3) | Stretching | ~2850-2970 |
| C=N | Stretching | ~1650-1670 |
| C-O | Stretching | ~1100-1200 |
Safety and Handling
O-Methyl-N,N'-diisopropylisourea is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
Conclusion
O-Methyl-N,N'-diisopropylisourea is a highly effective and selective methylating agent with broad applicability in modern organic synthesis. Its ease of preparation, mild reaction conditions, and the formation of a readily removable byproduct make it a superior choice for many methylation reactions. For researchers and scientists in drug development and synthetic chemistry, a thorough understanding of the properties and applications of this reagent can unlock new possibilities for the efficient construction of complex molecular architectures.
References
-
PubChem. O-methyl-N,N'-diisopropylisourea. [Link]
-
Organic Syntheses. Procedure. [Link]
-
ResearchGate. Comparison of ¹⁵N and ¹³C NMR chemical shifts of a synthetic compound,... [Link]
-
ResearchGate. Carboxylic acids used to demonstrate the method for methyl ester formation. [Link]
-
C9H20N2S. [Link]
-
Metin, Z. Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Patsnap Eureka. N, N'-diisopropyl thiourea synthesis method. [Link]
-
Organic Syntheses. methylisourea hydrochloride. [Link]
-
PubChem. Dimethylformamide. [Link]
-
SciSpace. Synthetic method for N,N'-diisopropyl carbodiimide (2015). [Link]
-
Googleapis. United States Patent (19). [Link]
-
FDA. O-METHYL-N,N'-DIISOPROPYLISOUREA. [Link]
- Google Patents.
-
PubMed. O-Methylation of carboxylic acids with streptozotocin. [Link]
-
Reddit. What's the best way to methylate carboxylic acids without dizaomethane? [Link]
-
Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]
-
ResearchGate. (PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Methods of O-methylation of amino acids without interfering the amine groups? [Link]
-
MDPI. Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. [Link]
-
ResearchGate. FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. [Link]
-
ChemWhat. O-METHYL-N,N'-DIISOPROPYLISOUREA. [Link]
-
Penn State University. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]
-
MDPI. A New Criterion to Evaluate Water Vapor Interference in Protein Secondary Structural Analysis by FTIR Spectroscopy. [Link]
-
Semantic Scholar. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. [Link]
-
UMass Lowell. Solvent Miscibility Table. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. O-methyl-N,N'-diisopropylisourea | C8H18N2O | CID 383824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-METHYL-N,N'-DIISOPROPYLISOUREA [drugfuture.com]
- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. researchgate.net [researchgate.net]
